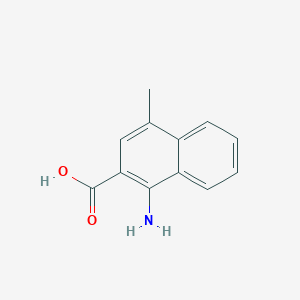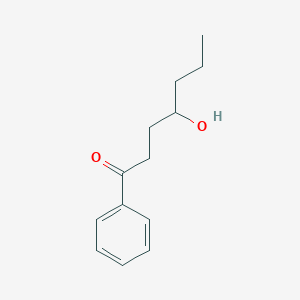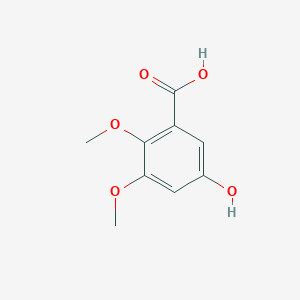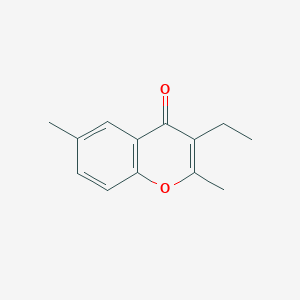
1-Amino-4-methyl-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methyl-2-naphthoic acid is an organic compound belonging to the naphthoic acid family. It is characterized by the presence of an amino group at the first position, a methyl group at the fourth position, and a carboxylic acid group at the second position on the naphthalene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 4-methyl-2-naphthoic acid followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Nitro-4-methyl-2-naphthoic acid.
Reduction: 1-Amino-4-methyl-2-naphthol.
Substitution: N-acyl-1-amino-4-methyl-2-naphthoic acid derivatives.
Scientific Research Applications
1-Amino-4-methyl-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-methyl-2-naphthoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form derivatives with enhanced biological activity.
Comparison with Similar Compounds
4-Methyl-1-naphthoic acid: Lacks the amino group, making it less reactive in certain biological contexts.
2-Methyl-1-naphthoic acid: Has a different substitution pattern, leading to different chemical and biological properties.
1-Amino-2-naphthoic acid: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Amino-4-methyl-2-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-amino-4-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
BTFSTHXCVCFSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)



![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)




